ethyl 4-({[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)benzoate
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Overview
Description
ETHYL 4-{2-[(4,5-DIMETHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE is a complex organic compound that features an imidazole ring, a benzoate ester, and a sulfanylacetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{2-[(4,5-DIMETHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using methods such as the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the imidazole ring.
Acetamido Group Addition: The acetamido group is typically added through an acylation reaction using acetic anhydride or acetyl chloride.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol under acidic conditions to form the ethyl benzoate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{2-[(4,5-DIMETHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Tin(II) chloride, iron powder.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Amides, thioesters.
Scientific Research Applications
ETHYL 4-{2-[(4,5-DIMETHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors involving imidazole moieties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of multi-functionalized structures.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ETHYL 4-{2-[(4,5-DIMETHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE depends on its specific application:
Enzyme Inhibition: In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking substrate access.
Receptor Binding: It can also interact with receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzoates: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
2-(2-(4-(2-(4-(1-(2-Ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)propan-2-yl)-4,4-dimethyl-4,5-dihydrooxazole: This compound features a benzimidazole core with different substituents, highlighting the versatility of the imidazole scaffold.
Uniqueness
ETHYL 4-{2-[(4,5-DIMETHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features enable it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in multiple research domains.
Properties
Molecular Formula |
C16H19N3O3S |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
ethyl 4-[[2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C16H19N3O3S/c1-4-22-15(21)12-5-7-13(8-6-12)19-14(20)9-23-16-17-10(2)11(3)18-16/h5-8H,4,9H2,1-3H3,(H,17,18)(H,19,20) |
InChI Key |
QGWLKMFEVUEJLK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=C(N2)C)C |
Origin of Product |
United States |
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